L-Cysteine, L-cysteinyl-L-leucyl-L-seryl-L-|A-aspartylglycyl-L-lysyl-L-arginyl-L-lysyl-
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Overview
Description
Lysergic acid diethylamide is a potent hallucinogenic drug first synthesized by Swiss chemist Albert Hofmann in 1938. It is derived from ergot alkaloids, which are compounds produced by the ergot fungus that infects rye and other grains . Lysergic acid diethylamide gained prominence in the 1960s counterculture movement and has been the subject of extensive scientific research due to its profound effects on perception, mood, and cognition .
Preparation Methods
Lysergic acid diethylamide is synthesized from lysergic acid, which is obtained from ergot alkaloids. The synthesis involves several steps:
Isolation of Lysergic Acid: Lysergic acid is isolated from ergot alkaloids through hydrolysis.
Formation of Lysergic Acid Amides: Lysergic acid is then converted into lysergic acid amides by reacting it with diethylamine.
Purification: The resulting compound is purified through crystallization and other techniques to obtain pure lysergic acid diethylamide
Chemical Reactions Analysis
Lysergic acid diethylamide undergoes various chemical reactions, including:
Oxidation: Lysergic acid diethylamide can be oxidized to form lysergic acid hydroxyethylamide.
Reduction: Reduction of lysergic acid diethylamide can yield lysergic acid diethylamide alcohol.
Substitution: Substitution reactions can occur at different positions on the lysergic acid diethylamide molecule, leading to the formation of various analogs
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Lysergic acid diethylamide has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Psychiatry: Lysergic acid diethylamide has been investigated for its potential to treat conditions such as depression, anxiety, and post-traumatic stress disorder. .
Neuroscience: Research has shown that lysergic acid diethylamide affects brain connectivity and alters the activity of various brain regions.
Mechanism of Action
Lysergic acid diethylamide exerts its effects primarily by interacting with the serotonin system in the brain. It binds to and activates the 5-hydroxytryptamine subtype 2 receptor (5-HT2A), which leads to altered perception and cognition . Additionally, lysergic acid diethylamide affects other neurotransmitter systems, including dopamine and glutamate, contributing to its complex effects on the brain .
Comparison with Similar Compounds
Lysergic acid diethylamide is part of a broader class of compounds known as serotonergic psychedelics. Some similar compounds include:
Psilocybin: Found in certain mushrooms, psilocybin is converted to psilocin in the body and also acts on the 5-HT2A receptor.
Dimethyltryptamine (DMT): A naturally occurring psychedelic found in various plants, DMT has a rapid onset and short duration of action compared to lysergic acid diethylamide.
Mescaline: Derived from the peyote cactus, mescaline produces similar hallucinogenic effects but has a different chemical structure.
Lysergic acid diethylamide is unique in its potency and the duration of its effects, which can last up to 12 hours or more .
Properties
Molecular Formula |
C39H72N14O13S2 |
---|---|
Molecular Weight |
1009.2 g/mol |
IUPAC Name |
(3S)-4-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C39H72N14O13S2/c1-20(2)14-25(50-31(58)21(42)18-67)36(63)52-27(17-54)37(64)51-26(15-30(56)57)32(59)46-16-29(55)47-22(8-3-5-11-40)33(60)49-24(10-7-13-45-39(43)44)34(61)48-23(9-4-6-12-41)35(62)53-28(19-68)38(65)66/h20-28,54,67-68H,3-19,40-42H2,1-2H3,(H,46,59)(H,47,55)(H,48,61)(H,49,60)(H,50,58)(H,51,64)(H,52,63)(H,53,62)(H,56,57)(H,65,66)(H4,43,44,45)/t21-,22-,23-,24-,25-,26-,27-,28-/m0/s1 |
InChI Key |
FLBBAUMDGIJEEC-VXBMVYAYSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)O)NC(=O)C(CS)N |
Origin of Product |
United States |
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